

# Cross-validation of Lamivudine assays using different internal standards

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Compound of Interest

Compound Name: Lamivudine-13C,15N2,d2

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### A Comparative Guide to Internal Standards for Lamivudine Bioanalysis

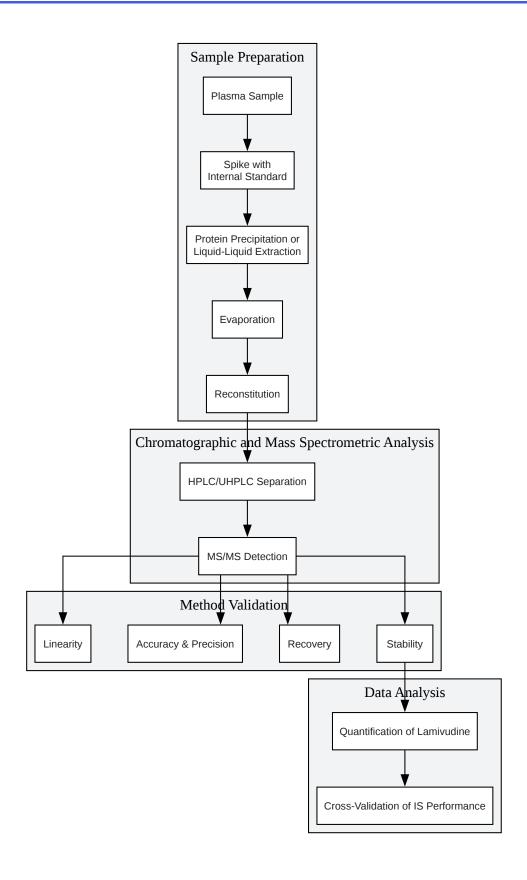
For researchers, scientists, and drug development professionals, the accurate quantification of Lamivudine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of various internal standards used in Lamivudine assays, supported by experimental data from published studies.

The internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. It is essential for correcting the variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte, have a similar extraction recovery and ionization response, and not be present in the biological matrix. This guide explores the performance of both structural analog and stable isotope-labeled internal standards in Lamivudine assays.

## **Experimental Workflow for Lamivudine Assay Cross-Validation**

The general workflow for the cross-validation of a bioanalytical method for Lamivudine, employing different internal standards, involves several key stages from sample preparation to data analysis.





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